molecular formula C11H13FO B13602193 4-(4-Fluoro-3-methylphenyl)butan-2-one

4-(4-Fluoro-3-methylphenyl)butan-2-one

Cat. No.: B13602193
M. Wt: 180.22 g/mol
InChI Key: QQKIDHLQIMAMHW-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H13FO It is a derivative of butanone, featuring a fluorine atom and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluoro-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, due to the resonance stabilization of the intermediate carbocation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed:

    Oxidation: 4-(4-Fluoro-3-methylphenyl)butanoic acid.

    Reduction: 4-(4-Fluoro-3-methylphenyl)butanol.

    Substitution: 4-(4-Fluoro-3-methylphenyl)-2-bromobutane.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The compound can act as an electrophile in substitution reactions, forming stable intermediates that further react to produce desired products.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)butan-2-one
  • 4-(3-Methylphenyl)butan-2-one
  • 4-(4-Methylphenyl)butan-2-one

Comparison: 4-(4-Fluoro-3-methylphenyl)butan-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)butan-2-one

InChI

InChI=1S/C11H13FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3

InChI Key

QQKIDHLQIMAMHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)C)F

Origin of Product

United States

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